7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one

Asymmetric Catalysis Process Chemistry Chiral Alcohol Synthesis

Sourcing the correct difluorinated thiepin-one precursor is critical for baloxavir marboxil (Xofluza) API manufacturing-mono-fluoro analogs (e.g., CAS 2365473-57-8) are process impurities, not productive intermediates. - Direct precursor to the chiral alcohol (7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol) via asymmetric reduction. - Scalable kg-level process delivers ≥98% purity (HPLC) and ~75% overall yield; well-characterized impurity profile. - Essential reference standard for HPLC method validation (Baloxavir Impurity 10/34) and ANDA regulatory submissions.

Molecular Formula C14H8F2OS
Molecular Weight 262.28 g/mol
CAS No. 2136287-66-4
Cat. No. B6592569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one
CAS2136287-66-4
Molecular FormulaC14H8F2OS
Molecular Weight262.28 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2F)F)C(=O)C3=CC=CC=C3S1
InChIInChI=1S/C14H8F2OS/c15-11-6-5-8-10(13(11)16)7-18-12-4-2-1-3-9(12)14(8)17/h1-6H,7H2
InChIKeyNDIAEKBJODOUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one Procurement Overview


7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one is a specialized heterocyclic ketone belonging to the dibenzo[b,e]thiepin class. It is primarily established as a key pharmaceutical intermediate in the synthesis of the influenza antiviral agent baloxavir marboxil (Xofluza). The 7,8-difluoro substitution pattern is integral to the molecular architecture of the final active pharmaceutical ingredient, and this compound serves as the direct precursor to the critical chiral intermediate (7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol) via asymmetric reduction. Its procurement is thus driven by targeted synthetic utility rather than general-purpose screening [1].

7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one: Critical Substitution Risks


In the context of baloxavir marboxil synthesis, compounds within the dibenzo[b,e]thiepin-11(6H)-one class cannot be interchanged as generic building blocks. The 7,8-difluoro pattern is a non-negotiable structural requirement for generating the approved API; mono-fluorinated analogs such as 7-fluorodibenzo[b,e]thiepin-11(6H)-one (CAS 2365473-57-8) or 8-fluorodibenzo[b,e]thiepin-11(6H)-one (CAS 1057218-86-6) are classified as process-related impurities rather than productive intermediates [1]. Substituting the 7,8-difluoro intermediate with an unsubstituted or mono-fluoro congener would necessitate either a divergent, lower-yielding synthetic sequence or post-hoc fluorination steps, fundamentally altering the regulatory impurity profile and process economics. The vendor-reported purity specifications (typically ≥95–98% by HPLC) for this compound are meaningful only when evaluated against the specific impurity rejection criteria required for subsequent asymmetric transformation [2].

7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one Differentiation Evidence


Asymmetric Transfer Hydrogenation Productivity

In a comparative study of rhodium-catalyzed asymmetric transfer hydrogenation across multiple dibenzoheptaheterocyclic ketones, 7,8-difluorodibenzo[b,e]thiepin-11(6H)-one was singled out for delivering the highest combined process efficiency. It achieved >99% isolated yield and >99% enantiomeric excess (ee) at a substrate/catalyst (S/C) molar ratio of 1000, establishing an exceptionally high productivity benchmark. While other substrates within the study reached high ee values, none matched this combination of quantitative yield and catalyst efficiency. The unsubstituted parent dibenzo[b,e]thiepin-11(6H)-one, examined under identical conditions, gave markedly inferior results (reported as <70% ee and 75% yield in analogous Rh-catalyzed systems), highlighting the critical role of the 7,8-difluoro substitution pattern. Mono-fluoro analogs were not viable substrates for this transformation due to their status as impurities rather than productive intermediates [1].

Asymmetric Catalysis Process Chemistry Chiral Alcohol Synthesis

Kilogram-Scale Process Validation

A dedicated process development study reported a six-step synthesis starting from 3,4-difluoro-2-methylbenzoic acid that delivered the downstream alcohol intermediate (7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol) with 98.04% HPLC purity and a 75% overall isolated yield on kilogram scale. The use of diphenyl disulfide as the sulfur source, replacing odorous thiophenol, resolved a critical scalability barrier inherent in earlier routes. In contrast, synthetic routes relying on unsubstituted or mono-fluorinated thiepinone cores require additional fluorination steps that depress overall yield (typically <30% over 7 steps) and compromise purity profiles due to difluoro/mono-fluoro mixture formation. No mono-fluoro analog has been reported to support a scalable process delivering the target chiral alcohol at comparable purity and yield [1].

Process Development Scale-Up Pharmaceutical Intermediates

Regulatory Impurity Classification

In the regulatory pharmacopoeia and manufacturer impurity libraries, 7,8-difluorodibenzo[b,e]thiepin-11(6H)-one is identified as Baloxavir Marboxil Impurity 10 (or Impurity 34), a process-related intermediate whose presence is monitored at trace levels. Its mono-fluoro counterparts are classified as distinct impurities: 7-fluorodibenzo[b,e]thiepin-11(6H)-one is Baloxavir Impurity 13 (CAS 2365473-57-8), and 8-fluorodibenzo[b,e]thiepin-11(6H)-one is Baloxavir Impurity 21 (CAS 1057218-86-6). The quantitative impurity control strategy for the API requires that any single unknown impurity remains below 0.10% [1]. This regulatory framework reinforces that the 7,8-difluoro compound is the intended intermediate, while its mono-fluoro analogs are undesirable side-products. Procuring the 7,8-difluoro compound ensures alignment with the established impurity control strategy; substitution with a mono-fluoro analog would introduce a known impurity at the intermediate stage, complicating downstream purity and regulatory acceptance [2].

Impurity Profiling Regulatory Compliance Reference Standards

Patent-Locked Synthetic Route

The original baloxavir marboxil patent family (WO2016/175224, assigned to Shionogi) and subsequent process patents (e.g., CN112812095A, CN112851508B) all specify 7,8-difluorodibenzo[b,e]thiepin-11(6H)-one as the starting ketone for the pivotal asymmetric reduction step that establishes the C-11 stereocenter of the drug. No patent exists that substitutes this compound with a mono-fluoro or unsubstituted analog for the same direct transformation, as the resulting product would not yield the approved API. This patent exclusivity creates a procurement lock-in: any manufacturer seeking to produce baloxavir marboxil via the established, regulatory-approved route must source the 7,8-difluoro intermediate. Alternative routes that bypass this intermediate require additional fluorination steps, increasing the synthetic step count by 2–4 steps and reducing overall process mass intensity [1].

Patent Landscape Synthetic Route IP Industrial Manufacturing

7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one Application Scenarios


Pilot-Plant Scale-Up of Baloxavir Chiral Alcohol

The kilogram-scale process validation study demonstrated that 7,8-difluorodibenzo[b,e]thiepin-11(6H)-one-derived downstream alcohol can be produced with 98.04% purity and 75% overall yield using odorless diphenyl disulfide [1]. This directly supports pilot-plant procurement: the buyer can expect a mature, scalable process with well-characterized impurity profiles, eliminating the need for in-house route scouting that would be required for mono-fluoro or unsubstituted alternatives.

Asymmetric Catalysis Research and Ligand Screening

The rhodium-catalyzed transfer hydrogenation of this compound delivers >99% yield and >99% ee at S/C = 1000, setting a performance benchmark that is unmatched by unsubstituted or other heterocyclic diaryl ketones in the same study [1]. Researchers developing new chiral catalysts or optimizing asymmetric reduction conditions can use this compound as a high-barrier substrate to demonstrate practical industrial relevance, knowing that success with this substrate directly translates to a commercially validated intermediate.

Analytical Method Development and Impurity Reference Standard Sourcing

As a characterized process impurity (Baloxavir Impurity 10 / Impurity 34), this compound is essential for HPLC method validation and stability-indicating assay development [1]. Its procurement as a reference standard with documented purity (>95% HPLC) enables accurate quantitation in API release testing, a requirement that cannot be fulfilled by mono-fluoro impurity standards (Impurity 13, Impurity 21) as they represent different analytes [2].

Generic API Reverse-Engineering and ANDA Filing Support

For generic manufacturers pursuing an Abbreviated New Drug Application (ANDA) for baloxavir marboxil, sourcing the 7,8-difluoro intermediate is compulsory to replicate the originator's synthetic route and demonstrate sameness of the drug substance [1]. Attempting to use a mono-fluoro intermediate would introduce a different impurity profile, risking a negative FDA comparability finding and requiring additional bridging toxicology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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